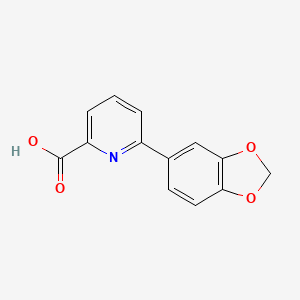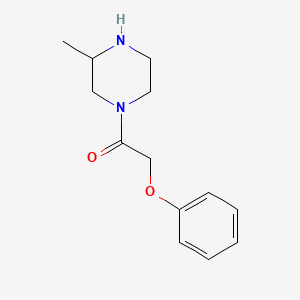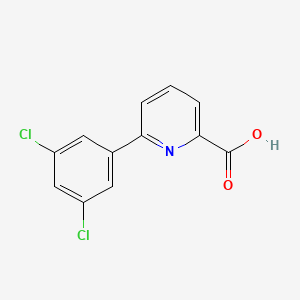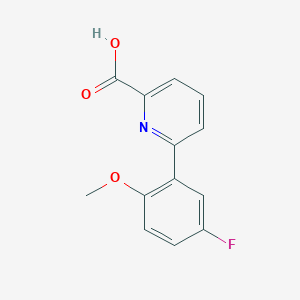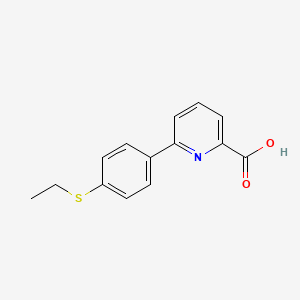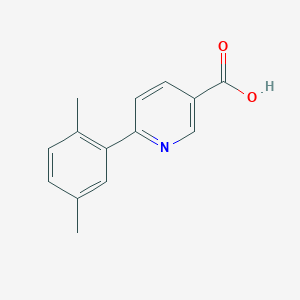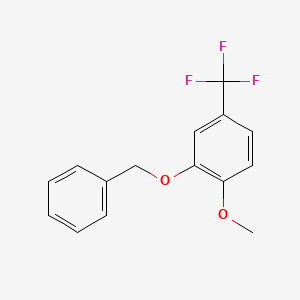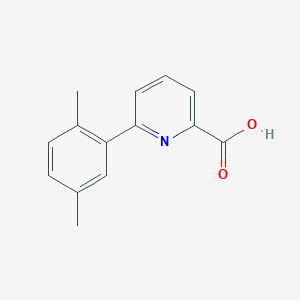
6-(2,5-Dimethylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dimethylphenyl)picolinic acid (6-DMPPA) is an organic compound of the picolinic acid family, which is widely used in scientific research. It is a white powder with an empirical formula of C9H11NO2, a molecular weight of 165.18 g/mol, and a melting point of 117-119°C. 6-DMPPA is a versatile compound with a wide range of applications in laboratory experiments, including its use as a biochemical reagent, a biological buffer, and an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
6-(2,5-Dimethylphenyl)picolinic acid, 95% is used in a variety of scientific research applications, including biochemical research, medicinal research, and environmental research. In biochemical research, 6-(2,5-Dimethylphenyl)picolinic acid, 95% is used as a biochemical reagent and a biological buffer. It is also used as an anti-inflammatory agent in medicinal research, and as a chelating agent in environmental research.
Mecanismo De Acción
The exact mechanism of action of 6-(2,5-Dimethylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that 6-(2,5-Dimethylphenyl)picolinic acid, 95% binds to certain proteins in the body and blocks their activity, which can lead to a reduction in inflammation. Additionally, 6-(2,5-Dimethylphenyl)picolinic acid, 95% has been shown to inhibit the production of certain enzymes, which can lead to a decrease in inflammation.
Biochemical and Physiological Effects
6-(2,5-Dimethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the production of certain enzymes, and reduce the production of certain cytokines. Additionally, 6-(2,5-Dimethylphenyl)picolinic acid, 95% has been shown to have antioxidant and anti-cancer effects, as well as to have an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(2,5-Dimethylphenyl)picolinic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, 6-(2,5-Dimethylphenyl)picolinic acid, 95% is a versatile compound with a wide range of applications in laboratory experiments. However, there are some limitations to using 6-(2,5-Dimethylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to accurately measure its concentration in a solution. Additionally, 6-(2,5-Dimethylphenyl)picolinic acid, 95% can be toxic if it is not handled correctly.
Direcciones Futuras
There are a number of future directions in which research on 6-(2,5-Dimethylphenyl)picolinic acid, 95% could be conducted. For example, further research could be conducted to better understand the exact mechanism of action of 6-(2,5-Dimethylphenyl)picolinic acid, 95% and its effects on the body. Additionally, further research could be conducted to identify new uses for 6-(2,5-Dimethylphenyl)picolinic acid, 95% in laboratory experiments. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 6-(2,5-Dimethylphenyl)picolinic acid, 95%.
Métodos De Síntesis
6-(2,5-Dimethylphenyl)picolinic acid, 95% can be synthesized by a variety of methods, including the Fischer esterification of 2,5-dimethylphenol and picolinic acid, the reaction of 2,5-dimethylphenol with formaldehyde and hydrochloric acid, and the reaction of 2,5-dimethylphenol with formaldehyde and potassium hydroxide. The most commonly used method is the Fischer esterification of 2,5-dimethylphenol and picolinic acid, which is a simple and cost-effective method. This method involves the addition of a mineral acid, such as hydrochloric acid, to the reaction mixture in order to catalyze the reaction.
Propiedades
IUPAC Name |
6-(2,5-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-6-7-10(2)11(8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJVFKOTQJBYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


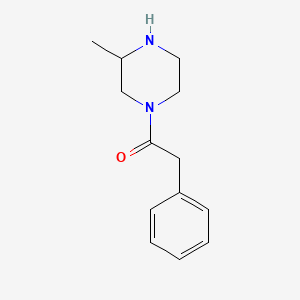
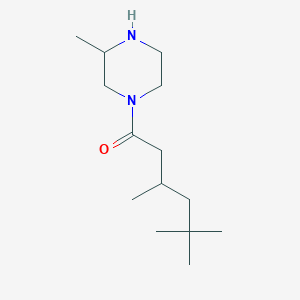
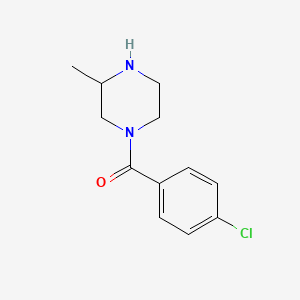
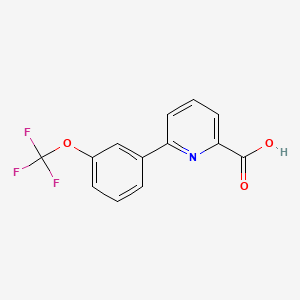
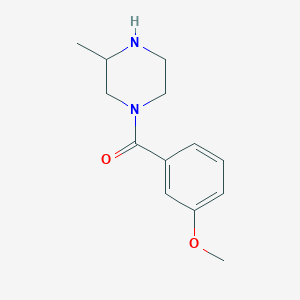
![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)
